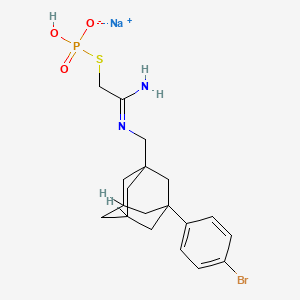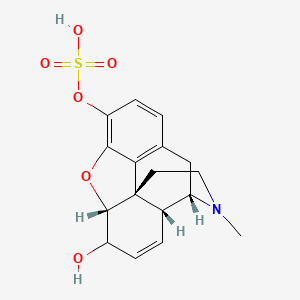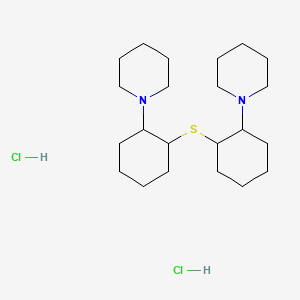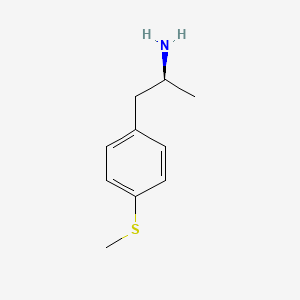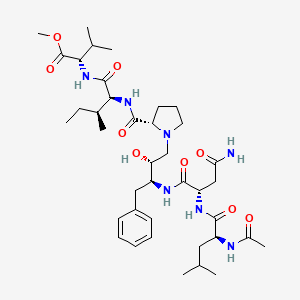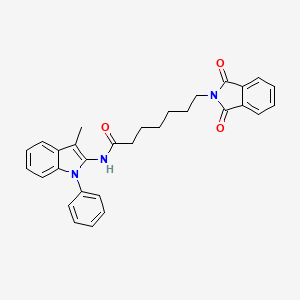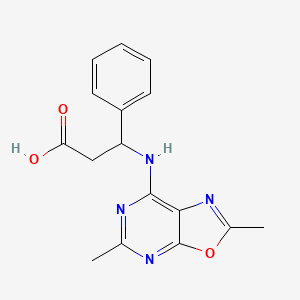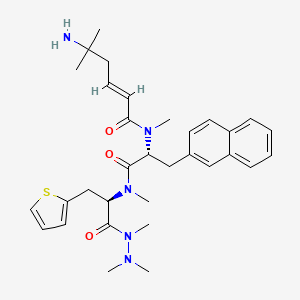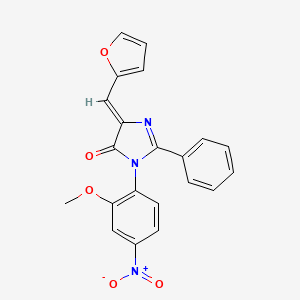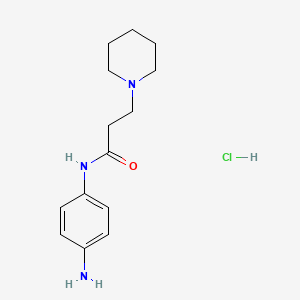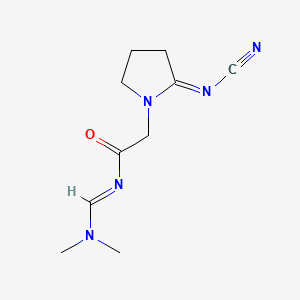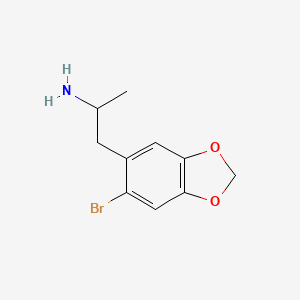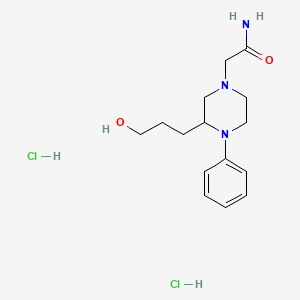
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic areas due to their versatile chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of piperazine derivatives .
化学反応の分析
Types of Reactions: 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes. The reaction conditions often involve the use of bases such as DBU and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions include substituted piperazines, which exhibit enhanced biological activities and improved pharmacokinetic properties .
科学的研究の応用
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their therapeutic potential, including their use as kinase inhibitors and receptor modulators . Additionally, they are employed in the development of drugs for various diseases due to their ability to interact with specific molecular targets .
作用機序
The mechanism of action of 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as receptor modulators, influencing the activity of neurotransmitter receptors and other cellular targets . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological responses.
類似化合物との比較
Similar Compounds: Similar compounds to 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine moiety and exhibit similar biological activities.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and drug development .
特性
CAS番号 |
118989-78-9 |
|---|---|
分子式 |
C15H25Cl2N3O2 |
分子量 |
350.3 g/mol |
IUPAC名 |
2-[3-(3-hydroxypropyl)-4-phenylpiperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c16-15(20)12-17-8-9-18(13-5-2-1-3-6-13)14(11-17)7-4-10-19;;/h1-3,5-6,14,19H,4,7-12H2,(H2,16,20);2*1H |
InChIキー |
XEYXUNYSDZWNKC-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(CN1CC(=O)N)CCCO)C2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



